molecular formula C10H10BrNO2 B1628932 8-Bromo-2,2-dimethyl-4H-benzo[1,4]oxazin-3-one CAS No. 688363-73-7

8-Bromo-2,2-dimethyl-4H-benzo[1,4]oxazin-3-one

Cat. No. B1628932
Key on ui cas rn: 688363-73-7
M. Wt: 256.1 g/mol
InChI Key: ZYPVSNYNICRCNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07141562B2

Procedure details

The 2-bromo-N-(3-bromo-2-hydroxy-phenyl)-2-methyl-propionamide of step 1 was dissolved in DMF (200 ml), and the DMF solution was added to K2CO3 (6.3 g, 45.58 mmol). The mixture was heated overnight at 150° C., then cooled and poured into a mixture of water/ethyl acetate. The organic fraction was washed with brine. After drying over MgSO4, the organic fraction was concentrated in vacuo and resulting brown residue was purified by flash chromatography to give 8-Bromo-2,2-dimethyl-4H-benzo[1,4]oxazin-3-one as a white solid (84.6%). MS: (M−H)−256.
Name
2-bromo-N-(3-bromo-2-hydroxy-phenyl)-2-methyl-propionamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
water ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
6.3 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]([CH3:15])([CH3:14])[C:3]([NH:5][C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([Br:12])[C:7]=1[OH:13])=[O:4].C([O-])([O-])=O.[K+].[K+].O.C(OCC)(=O)C>CN(C=O)C>[Br:12][C:8]1[C:7]2[O:13][C:2]([CH3:15])([CH3:14])[C:3](=[O:4])[NH:5][C:6]=2[CH:11]=[CH:10][CH:9]=1 |f:1.2.3,4.5|

Inputs

Step One
Name
2-bromo-N-(3-bromo-2-hydroxy-phenyl)-2-methyl-propionamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC(C(=O)NC1=C(C(=CC=C1)Br)O)(C)C
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
water ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.C(C)(=O)OCC
Step Three
Name
Quantity
6.3 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
WASH
Type
WASH
Details
The organic fraction was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
the organic fraction was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
resulting brown residue
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=CC=2NC(C(OC21)(C)C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 84.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.